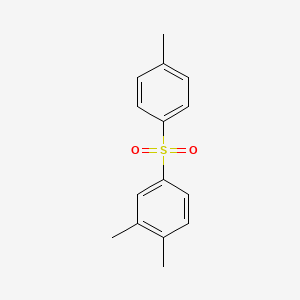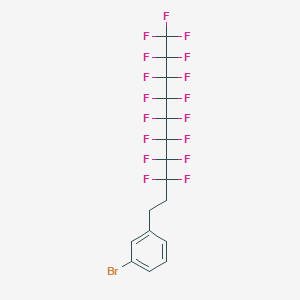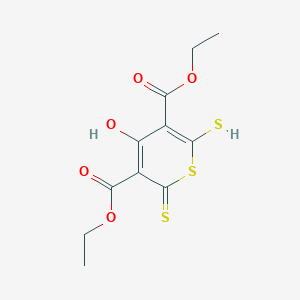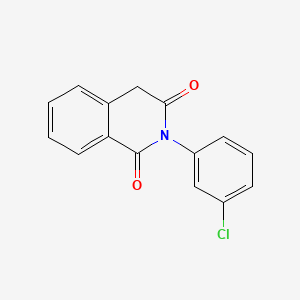
2-(3-Chloro-phenyl)-4h-isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a structure similar to “2-(3-Chloro-phenyl)-4h-isoquinoline-1,3-dione” often belong to the class of organic compounds known as chlorobenzenes . Chlorobenzenes are compounds that contain one or more covalently bonded chlorine atoms to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with chlorinated aromatic compounds . For instance, the synthesis of 1-(3-chlorophenyl)piperazine, a compound with a similar chlorophenyl group, involves the reaction of diethanolamine with m-chloroaniline .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, Hirshfeld surface analysis, and density functional theory . These techniques can provide detailed information about the compound’s shape, properties, and intermolecular interactions .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve various biochemical and physiological effects. For instance, some compounds with a chlorophenyl group have been shown to enhance muscle protein synthesis and improve exercise performance .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve various factors such as their solubility, stability, and reactivity . For instance, chlorobenzenes are generally stable and have low reactivity .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
22367-12-0 |
|---|---|
Molekularformel |
C15H10ClNO2 |
Molekulargewicht |
271.70 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H10ClNO2/c16-11-5-3-6-12(9-11)17-14(18)8-10-4-1-2-7-13(10)15(17)19/h1-7,9H,8H2 |
InChI-Schlüssel |
YILPTMFWSYOSGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |
Löslichkeit |
>40.8 [ug/mL] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
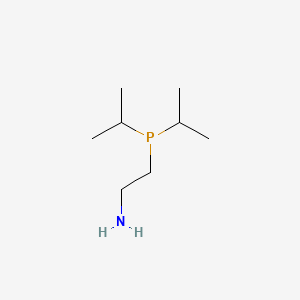

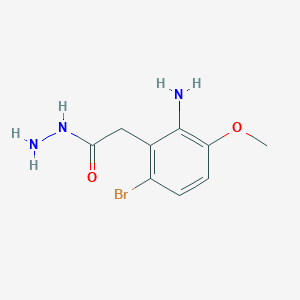
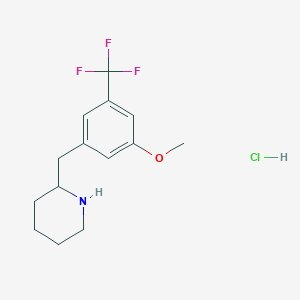
![(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-[1,2,4]triazol-1-ylmethylphenyl)amide,hydrochloride](/img/structure/B8270736.png)

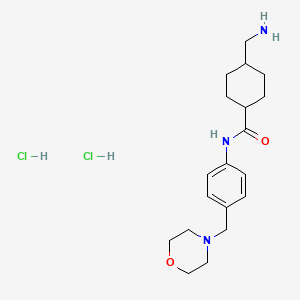
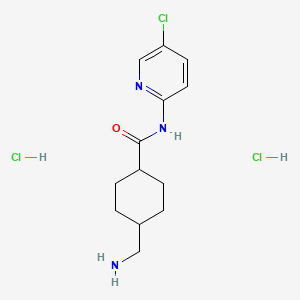
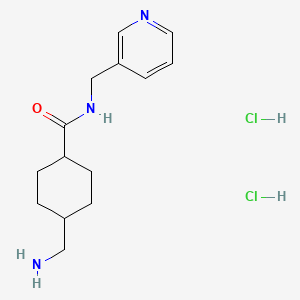
![2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]furan-3-carboxylic Acid](/img/structure/B8270772.png)
![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B8270776.png)
